PF-4211 -

PF-4211

Catalog Number: EVT-1535403
CAS Number:
Molecular Formula: C17H13N3O2
Molecular Weight: 291.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-4211 is a potent D1 receptor agonist.
Overview

PF-4211 is a novel chemical compound identified as a selective non-catechol agonist for the dopamine D1 receptor. This compound was discovered during a screening process aimed at identifying new D1 receptor agonists that could offer therapeutic benefits without the limitations associated with traditional catecholamine structures. The development of PF-4211 involved extensive modifications to its molecular structure to enhance its pharmacological properties, particularly its potency and selectivity for the D1 receptor.

Source and Classification

PF-4211 belongs to a class of compounds known as dopamine receptor agonists. Specifically, it targets the D1 subtype of dopamine receptors, which are G protein-coupled receptors involved in numerous neurological functions, including motor control, cognition, and reward pathways. The compound was synthesized through iterative design and screening processes that involved modifying various structural components to optimize its activity and pharmacokinetic properties .

Synthesis Analysis

The synthesis of PF-4211 was achieved through a series of chemical reactions that emphasized structure-activity relationship studies. The initial hit from screening was a low-potency compound that served as the basis for further modifications. Key steps in the synthesis included:

  1. Structural Modifications: The compound's structure was altered by replacing specific functional groups with heterocyclic moieties to improve central nervous system drug-like properties and enhance D1 receptor activity.
  2. Iterative Design: Each modification was followed by biological testing to assess changes in potency and selectivity, leading to the identification of PF-4211 as a promising candidate .
  3. Purification Techniques: High-performance liquid chromatography (HPLC) was employed for purification, ensuring that the final product met the required purity standards for biological evaluation .
Molecular Structure Analysis

PF-4211 features a linear triaryl structure, which is notably longer and more rod-like compared to other known D1 receptor agonists. This unique structure is essential for its binding affinity and functional activity at the D1 receptor. The molecular formula and other relevant data include:

  • Molecular Formula: C19_{19}H20_{20}N2_{2}
  • Molecular Weight: 288.38 g/mol
  • Structural Characteristics: The compound lacks the typical basic amine functionality found in catecholamines, which contributes to its distinct pharmacological profile .
Chemical Reactions Analysis

PF-4211 undergoes various chemical reactions that are crucial for its synthesis and potential modifications:

  1. Cycloaddition Reactions: These reactions are often employed in the synthesis of related compounds, particularly those involving azides and alkynes, which can lead to complex structures with enhanced biological activities .
  2. Substitution Reactions: Modifications at specific positions on the triaryl framework can significantly impact the compound's binding affinity and selectivity for the D1 receptor.

The detailed mechanisms of these reactions are critical for understanding how structural changes influence pharmacological outcomes.

Mechanism of Action

PF-4211 acts primarily as an agonist at the dopamine D1 receptor. Its mechanism involves:

  • Binding Affinity: PF-4211 binds to the orthosteric site of the D1 receptor, activating downstream signaling pathways associated with G protein activation.
  • Signal Transduction: Upon binding, PF-4211 induces conformational changes in the receptor that facilitate interaction with G proteins, leading to increased intracellular cyclic adenosine monophosphate levels and subsequent activation of protein kinase A pathways.
  • Functional Outcomes: The activation of these pathways is associated with various physiological effects, including modulation of neuronal excitability and neurotransmitter release .
Physical and Chemical Properties Analysis

The physical and chemical properties of PF-4211 are crucial for its application in scientific research:

  • Solubility: PF-4211 exhibits moderate solubility in organic solvents such as dimethyl sulfoxide and ethanol, which is important for formulation in biological assays.
  • Stability: The compound demonstrates stability under physiological conditions, making it suitable for in vivo studies.
  • Melting Point: Specific melting point data is not widely reported but is essential for characterizing solid-state forms of the compound.

These properties influence its usability in laboratory settings and potential therapeutic applications.

Applications

PF-4211 has several significant applications in scientific research:

  • Neuroscience Research: As a selective D1 receptor agonist, PF-4211 is valuable for studying dopamine-related pathways in neuropharmacology.
  • Therapeutic Potential: Its unique mechanism may offer insights into treatments for disorders associated with dopaminergic dysfunction, such as Parkinson's disease or schizophrenia.
  • Drug Development: The iterative design process used to develop PF-4211 can serve as a model for future drug discovery efforts targeting similar receptors.
Introduction to Dopamine D1 Receptor Agonists

Neurobiological Significance of Dopamine D1 Receptors in CNS Disorders

Dopamine D1 receptors (D1Rs) are Gαs/olf-coupled GPCRs densely expressed in striatal, prefrontal, and limbic regions, where they critically regulate motor coordination, working memory, reward processing, and executive function [7] [8]. Activation of D1Rs stimulates adenylyl cyclase, elevating intracellular cAMP and activating protein kinase A (PKA) and downstream transcription factors like CREB. This signaling cascade underlies synaptic plasticity, neuronal excitability modulation, and gene expression changes essential for cognitive and motor functions [3] [10]. In Parkinson’s disease (PD), the degeneration of nigrostriatal dopamine pathways causes severe D1R dysfunction, contributing to bradykinesia and gait impairment [7] [8]. Similarly, D1R hypofunction in the prefrontal cortex is implicated in cognitive deficits of schizophrenia and ADHD [3] [8]. Genetic variants of DRD1 (e.g., rs4532) are linked to cognitive impairment in schizophrenia, highlighting the receptor’s role in neuropsychiatric disorders [8].

Table 1: Dopamine D1 Receptor Functions in Key Brain Regions

Brain RegionPrimary FunctionsClinical Relevance
Dorsal StriatumMotor initiation, habit formationParkinsonism, dystonia
Prefrontal CortexWorking memory, cognitive flexibilitySchizophrenia, ADHD
Nucleus AccumbensReward valuation, motivationAddiction, anhedonia
HippocampusMemory consolidation, synaptic plasticityAlzheimer's-related cognitive decline

Historical Challenges in Developing Selective D1 Agonists: Catechol Limitations

For four decades, D1R agonist development was hindered by structural dependence on the catechol moiety (dihydroxyphenyl group), which is essential for high-affinity receptor binding but confers poor drug-like properties [1] [2] [4]. Catechol-based agonists like dihydrexidine, SKF-81297, and A-77636 exhibit three critical limitations:

  • Pharmacokinetic Deficiencies: Catechols undergo rapid O-methylation by catechol-O-methyltransferase (COMT) and glucuronidation/sulfation in the gut and liver, resulting in >90% first-pass metabolism and oral bioavailability below 5% [1] [4]. This necessitates invasive administration routes.
  • Blood-Brain Barrier (BBB) Penetration Issues: The polar catechol group impedes passive diffusion across the BBB, requiring high systemic doses that exacerbate peripheral side effects like hypotension [1] [3].
  • Receptor Desensitization: Prolonged exposure to catechol agonists induces GRK-mediated phosphorylation of D1Rs, promoting β-arrestin recruitment, receptor internalization, and functional desensitization. This leads to tachyphylaxis (diminished response) in Parkinson’s models after repeated dosing [1] [4] [10].

Table 2: Limitations of Catechol-Based D1 Agonists

LimitationMechanismTherapeutic Impact
Rapid MetabolismCOMT-mediated methylation, glucuronidationLow oral bioavailability (<5%)
Poor CNS PenetrationHigh polarity of catechol groupWeak brain exposure, peripheral toxicity
Receptor DesensitizationGRK phosphorylation → β-arrestin recruitmentTachyphylaxis, reduced efficacy with chronic use
Short Half-lifeEnzymatic degradationFrequent dosing, peak-trough fluctuations

Emergence of Non-Catechol Agonists: Rationale for PF-4211 Development

The limitations of catechol scaffolds motivated the pursuit of non-catechol D1R agonists with improved metabolic stability and sustained efficacy. PF-4211 emerged as a pioneering candidate from this effort, identified through high-throughput screening (HTS) of nearly 3 million drug-like compounds [1] [2]. Its development was driven by three key rationales:

  • Metabolic Stability: Elimination of catechol groups avoids COMT/UGT-mediated degradation, enabling oral dosing.
  • CNS Penetration: Reduced polarity enhances BBB penetration, permitting lower systemic doses [1] [4].
  • Functional Selectivity: Non-catechol structures may exhibit biased signaling, preferentially activating Gαs over β-arrestin pathways to minimize desensitization [1] [3] [4].

HTS Lead Identification and Initial Characterization

A landmark screen of 2,953,849 compounds identified PF-4211 as the sole validated non-catechol D1R agonist hit. Initial profiling revealed:

  • Modest Potency: Partial agonism (EC₅₀ = 2,519 nM; Eₘₐₓ = 42%) in cAMP accumulation assays using D1R-expressing HEK293 cells [1] [4].
  • Structural Novelty: A linear triaryl scaffold lacking the basic amine common to catechol agonists, suggesting a distinct binding mode [1] [10].
  • Selectivity: >20-fold preference for D1/D5 receptors over D2-like subtypes and minimal off-target activity across 30 CNS targets [1] [4].

Table 3: Structural Evolution from PF-4211 to Optimized Analogs

CompoundCore StructureD1R EC₅₀ (nM)Oral Bioavailability (Rat)Key Modifications
PF-4211Triaryl (N-methyl pyrazole)2,519LowInitial hit
PF-6142Imidazopyridine terminus5882%Heterocycle replacement
PF-2334Pyrazinone terminus1276%Steric constraint at aryl-aryl bond

Chemical Optimization Strategy

Lead optimization focused on three structural domains of PF-4211:

  • Terminal Heterocycle Replacement: Substituting N-methyl pyrazole with imidazopyridine (PF-6142) or pyrazinone (PF-2334) improved D1R affinity 40–200-fold by forming hydrogen bonds with Ser198/Ser202 in transmembrane helix 5 [1] [10].
  • Aryl-Aryl Bond Conformational Restriction: Introducing ortho-methyl groups adjacent to the central-terminal aryl linkage enforced rotational constraints that enhanced binding pocket complementarity, boosting potency to sub-100 nM levels [2] [4].
  • CNS Penetration Enhancement: Reducing hydrogen bond donors and optimizing logP (2–4) increased brain-to-plasma ratios >0.5 in rats, contrasting with negligible levels for catechol agonists like SKF-38393 [1] [4].

Functional Profile Defining Therapeutic Potential

PF-4211-derived agonists exhibit two transformative pharmacological attributes:

  • Sustained Signaling: In rat striatal neurons, 2-hour pretreatment with PF-6142 caused no reduction in subsequent SKF-81297-induced cAMP production, whereas catechol agonists (dopamine, SKF-38393) blunted responses by 40–60% due to desensitization [1] [4].
  • Biased Agonism: Live-cell imaging showed PF-6142 recruits β-arrestin2 at <10% efficiency versus dopamine, explaining reduced internalization. This stems from weaker interactions with TM5 serine residues critical for GRK phosphorylation [1] [3] [4].
  • In Vivo Efficacy: Oral PF-6142 reversed contralateral rotations in 6-OHDA-lesioned rats for 72 hours without tachyphylaxis—effects unattainable with catechol agonists due to rapid tolerance [1] [2].

Table 4: Functional Attributes of PF-4211-Derived Agonists vs. Catechols

AttributeNon-Catechol Agonists (e.g., PF-6142)Catechol Agonists (e.g., SKF-81297)
β-arrestin recruitmentMinimal (<10% of dopamine)Robust (100% of dopamine)
Receptor desensitizationAbsent after prolonged exposureMarked (40–60% signal loss)
Oral bioavailabilityHigh (76–82% in rats)Low (<5%)
In vivo durationSustained (≥72 hr efficacy)Short (<6 hr efficacy with tachyphylaxis)

Properties

Product Name

PF-4211

IUPAC Name

4-(4-(1-methyl-1H-pyrazol-5-yl)phenoxy)furo[3,2-c]pyridine

Molecular Formula

C17H13N3O2

Molecular Weight

291.31

InChI

InChI=1S/C17H13N3O2/c1-20-15(6-10-19-20)12-2-4-13(5-3-12)22-17-14-8-11-21-16(14)7-9-18-17/h2-11H,1H3

InChI Key

ZYVVTSUQLCQHJC-UHFFFAOYSA-N

SMILES

CN1N=CC=C1C(C=C2)=CC=C2OC3=NC=CC4=C3C=CO4

Solubility

Soluble in DMSO

Synonyms

PF-4211; PF 4211; PF4211;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.